molecular formula C12H14 B14265308 3-Ethynyl-1,2,4,5-tetramethylbenzene CAS No. 134307-04-3

3-Ethynyl-1,2,4,5-tetramethylbenzene

Cat. No.: B14265308
CAS No.: 134307-04-3
M. Wt: 158.24 g/mol
InChI Key: UMVNNFICWDBWPL-UHFFFAOYSA-N
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Description

3-Ethynyl-1,2,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H14 This compound features a benzene ring substituted with four methyl groups and one ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene. One common method is the Sonogashira coupling reaction, where 1,2,4,5-tetramethylbenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-1,2,4,5-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    1,2,4,5-Tetramethylbenzene (Durene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    1,2,3,5-Tetramethylbenzene (Isodurene): Different substitution pattern on the benzene ring.

    1,2,3,4-Tetramethylbenzene (Prehnitene): Another isomer with a different substitution pattern.

Uniqueness: 3-Ethynyl-1,2,4,5-tetramethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

134307-04-3

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3-ethynyl-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C12H14/c1-6-12-10(4)8(2)7-9(3)11(12)5/h1,7H,2-5H3

InChI Key

UMVNNFICWDBWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#C)C)C

Origin of Product

United States

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